3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)propanamide
Description
Properties
IUPAC Name |
3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-13-10-14(2)20(15(3)11-13)24-19(26)9-6-17-12-29-21(23-17)25-30(27,28)18-7-4-16(22)5-8-18/h4-5,7-8,10-12H,6,9H2,1-3H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQRHMXHAPFSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)propanamide is a synthetic organic molecule notable for its diverse biological activities. It belongs to a class of thiazole derivatives that have garnered interest in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 345.39 g/mol. The structure features a thiazole ring and a sulfonamide group, which are known for their significant biological activities. The synthesis typically involves reactions under controlled conditions to optimize yield and purity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.39 g/mol |
| Solubility | Soluble in polar solvents |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Thiazole derivatives are known to inhibit key metabolic enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : The compound may modulate receptor activity, influencing various physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar thiazole derivatives have shown significant antimicrobial properties against various pathogens.
- Anticancer Potential : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related thiazole compounds:
- A study demonstrated that thiazole derivatives could inhibit the growth of cancer cell lines through apoptosis induction mechanisms .
- Another research highlighted the potential of sulfonamide-containing compounds in treating bacterial infections due to their ability to disrupt bacterial folate synthesis .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs from
Compounds 7c–7f (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides) share a thiazole-oxadiazole scaffold but differ in substituents:
- Substituent Variations :
- 7e : N-(2,4-dimethylphenyl) group.
- Target compound: N-(2,4,6-trimethylphenyl), enhancing steric bulk and hydrophobicity.
- Molecular Weight : Analogs 7c–7f range from 375–389 g/mol , while the target compound’s molecular weight is likely higher due to additional methyl groups and the fluorobenzenesulfonamido moiety.
- Melting Points : Analogs exhibit melting points of 134–178°C ; the target compound’s trimethylphenyl group may raise this range due to increased crystallinity.
Table 1: Key Properties of Analogs ()
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 7c | N-(3-methylphenyl) | C₁₆H₁₇N₅O₂S₂ | 375 | 134–136 |
| 7e | N-(2,4-dimethylphenyl) | C₁₇H₁₉N₅O₂S₂ | 389 | 170–172 |
| Target | N-(2,4,6-trimethylphenyl) | Not provided | Likely >389 | Not available |
Sulfonamide-Containing Triazoles ()
Compounds 7–9 and 10–15 in incorporate sulfonyl groups and triazole rings, differing from the target’s thiazole core:
- Functional Groups :
- Spectral Data :
Key Difference : The thiazole scaffold in the target compound may offer greater metabolic stability compared to triazole-based systems, which can undergo tautomerization or oxidation .
Chlorophenylsulfonyl Analogs ()
The compound 3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide (CAS: 895467-33-1) shares a sulfonyl-propanamide backbone but differs in heterocyclic and substituent chemistry:
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole nucleus is constructed via the reaction of thiourea derivatives with α-bromo ketones. For example:
Cyclocondensation Optimization
Critical parameters influencing thiazole formation:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/THF (3:1) | Maximizes cyclization efficiency |
| Temperature | 70–80°C | Prevents decomposition |
| Catalysis | Piperidine (0.1 equiv) | Accelerates ring closure |
Prolonged heating (>8 h) leads to thiazole decomposition, necessitating precise reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Sulfonamide Functionalization
Sulfonylation of 2-Aminothiazole
The intermediate 2-aminothiazole undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride:
Competitive Side Reactions
-
N-Sulfonylation vs. O-Sulfonylation : Controlled by maintaining pH > 8 during reaction.
-
Hydrolysis mitigation : Anhydrous conditions and molecular sieves (4Å) prevent sulfonyl chloride hydrolysis.
Propanamide Side Chain Installation
Carboxylic Acid Activation
The propanoic acid derivative is activated as a mixed anhydride or using coupling agents:
Coupling Efficiency
Comparative data for coupling methods:
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCI/HOBt | 92 | 98.5 |
| DCC/DMAP | 84 | 97.2 |
| Acid chloride | 88 | 96.8 |
EDCI/HOBt provides superior yields and minimizes racemization.
Integrated Synthesis Protocol
Sequential Reaction Steps
-
Thiazole formation : 72% yield.
-
Sulfonylation : 87% yield.
-
Amide coupling : 92% yield.
Overall yield : 72% × 87% × 92% = 57.4% (theoretical).
Scalability Challenges
-
Exothermicity control : Jacketed reactors required for >100 g batches.
-
Purification bottlenecks : Preparative HPLC (C18 column, acetonitrile/water gradient) essential for API-grade purity.
Analytical Characterization
Structural Confirmation
Q & A
Q. How can researchers optimize the synthesis of 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)propanamide using statistical design of experiments (DOE)?
- Methodological Answer : DOE is critical for minimizing experimental runs while maximizing data quality. Key steps include:
Factor Identification : Select variables (e.g., temperature, solvent polarity, catalyst loading) based on preliminary trials.
Response Selection : Define measurable outcomes (e.g., yield, purity).
Design Execution : Use fractional factorial or central composite designs to explore interactions between variables .
Analysis : Apply ANOVA to identify significant factors and optimize conditions.
- Example: Ethanol with glacial acetic acid as a catalyst (0.001 mol ratio) under reflux for 4 hours improved yields in analogous sulfonamide-thiazole syntheses .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Confirm regiochemistry of the thiazole ring and substituent positions (e.g., 4-fluorobenzenesulfonamido group).
- FTIR : Validate sulfonamide (S=O stretches at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups.
- Mass Spectrometry (MS) : Ensure molecular ion alignment with the theoretical mass.
- Elemental Analysis : Verify C, H, N, S percentages (±0.3% deviation) .
Q. How does solvent choice influence the reaction kinetics of sulfonamide-thiazole coupling?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution by stabilizing intermediates, while protic solvents (e.g., ethanol) may slow reactions due to hydrogen bonding.
- Case Study: In analogous syntheses, ethanol with 5% glacial acetic acid achieved 68–95% yields for sulfonamide derivatives, balancing solubility and reactivity .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for the formation of the thiazole-sulfonamide core?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies.
- Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways for sulfonamide coupling and cyclization .
- Machine Learning : Train models on existing reaction databases to predict optimal catalysts or solvents.
- Example: ICReDD’s hybrid computational-experimental approach reduced optimization time by 50% in similar heterocyclic syntheses .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
Substituent Variation : Modify the 4-fluorobenzenesulfonamido group (e.g., Cl, Br) to assess electronic effects.
Bioisosteric Replacement : Replace the thiazole ring with oxadiazole or triazole to probe steric tolerance.
Pharmacophore Mapping : Use docking simulations to identify key interactions (e.g., hydrogen bonding with target enzymes) .
- Data Table:
| Substituent (R) | IC50 (µM) | LogP |
|---|---|---|
| 4-F | 0.12 | 2.8 |
| 4-Cl | 0.09 | 3.1 |
| 4-Br | 0.15 | 3.4 |
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
Assay Validation : Confirm reproducibility using standardized protocols (e.g., MTT vs. ATP-based cytotoxicity).
Meta-Analysis : Aggregate data from multiple studies to identify outliers or trends.
Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays to isolate target-specific effects .
- Case Study: Discrepancies in IC50 values for triazole derivatives were traced to differential membrane permeability in cell lines .
Q. What strategies mitigate challenges in scaling up the synthesis while maintaining yield and purity?
- Methodological Answer :
- Process Intensification : Use continuous flow reactors to enhance heat/mass transfer.
- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates.
- Crystallization Optimization : Screen anti-solvents to improve crystal morphology and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
